molecular formula C15H14N2 B5763526 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- CAS No. 108714-03-0

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-

Cat. No.: B5763526
CAS No.: 108714-03-0
M. Wt: 222.28 g/mol
InChI Key: HULPJQXXYCPOHN-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is a heterocyclic aromatic organic compound. It features a benzimidazole core, which is a fusion of benzene and imidazole rings, with a 4-methylphenylmethyl substituent at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)phenol (BIP)
  • 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI)
  • 1,2-diphenyl-1H-benzimidazole (DPBI)
  • 2-(1-phenyl-1H-benzimidazol-2-yl)phenol (PBIP)
  • 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI)

Uniqueness

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylmethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Biological Activity

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- (CAS No. 108714-03-0) is a compound that belongs to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is C22H20N2C_{22}H_{20}N_2. The compound features a benzimidazole core substituted with a 4-methylphenyl group, which significantly influences its biological properties.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Several studies have shown that 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- exhibits significant activity against various microorganisms.

Table 1: Antimicrobial Activity of 1H-Benzimidazole Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Staphylococcus aureus128 µg/mL
Mycobacterium tuberculosis1 µg/mL

The compound showed promising results against Mycobacterium tuberculosis , indicating its potential as an anti-tubercular agent. The studies utilized various methods such as disc diffusion and broth microdilution to determine the MIC values.

Antiviral Activity

Research indicates that benzimidazole derivatives can also act as antiviral agents. For instance, studies have demonstrated that certain benzimidazole compounds inhibit viral replication effectively.

Table 2: Antiviral Efficacy of Benzimidazole Derivatives

Viral StrainEC50 (µM)Reference
Respiratory Syncytial Virus (RSV)5–28
Hepatitis C Virus (HCV)6.7
Dengue Virus (DENV)<10

The compound's effectiveness against HCV and DENV suggests a mechanism that may involve inhibition of viral replication pathways. The EC50 values indicate the concentration required to inhibit viral replication by 50%, showcasing its potency.

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells is a critical parameter for evaluating anticancer agents.

Case Study: Anticancer Effects

In a study evaluating various benzimidazole derivatives, including 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, it was found to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Mechanistic Insights

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with biological macromolecules:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
  • Antiviral Mechanism : Inhibition of viral RNA polymerase.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPJQXXYCPOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354408
Record name 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108714-03-0
Record name 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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